molecular formula C12H15N3O4S B6750793 N-[(2,4-dihydroxyphenyl)methyl]-1,5-dimethylpyrazole-4-sulfonamide

N-[(2,4-dihydroxyphenyl)methyl]-1,5-dimethylpyrazole-4-sulfonamide

Cat. No.: B6750793
M. Wt: 297.33 g/mol
InChI Key: JYAYVBVVYGNYRW-UHFFFAOYSA-N
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Description

N-[(2,4-dihydroxyphenyl)methyl]-1,5-dimethylpyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with sulfonamide and dihydroxyphenyl groups. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dihydroxyphenyl)methyl]-1,5-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method includes the reaction of 1,5-dimethylpyrazole with sulfonyl chloride in the presence of a base to form the sulfonamide derivative. The dihydroxyphenyl group is then introduced through a nucleophilic substitution reaction using 2,4-dihydroxybenzyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dihydroxyphenyl)methyl]-1,5-dimethylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to amine derivatives under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(2,4-dihydroxyphenyl)methyl]-1,5-dimethylpyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dihydroxyphenyl)methyl]-1,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the dihydroxyphenyl group can participate in redox reactions, modulating the activity of the target molecules. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dihydroxyphenyl)methyl]-1,5-dimethylpyrazole-4-sulfonamide stands out due to its unique combination of a pyrazole ring with sulfonamide and dihydroxyphenyl groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2,4-dihydroxyphenyl)methyl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-8-12(7-13-15(8)2)20(18,19)14-6-9-3-4-10(16)5-11(9)17/h3-5,7,14,16-17H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAYVBVVYGNYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NCC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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